BenchChemオンラインストアへようこそ!

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

Antiproliferative screening Cervical cancer HeLa cytotoxicity

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0, molecular formula C₁₃H₁₁N₃O₃, molecular weight 257.24 g/mol) is a synthetic N-aryl amidoxime (N-hydroxybenzimidamide) derivative bearing a 3-nitro substituent on the benzimidamide phenyl ring. The compound is catalogued as an antiproliferative screening hit in PubChem BioAssay (AID with demonstrated activity against human HeLa cervical carcinoma cells and is structurally related to amidoxime-based histone deacetylase (HDAC) inhibitor chemotypes.

Molecular Formula C13H11N3O3
Molecular Weight 257.249
CAS No. 65251-89-0
Cat. No. B2986429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide
CAS65251-89-0
Molecular FormulaC13H11N3O3
Molecular Weight257.249
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
InChIInChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15)
InChIKeySYFGRNYJBOXRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0): Chemical Identity and Procurement Baseline


N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0, molecular formula C₁₃H₁₁N₃O₃, molecular weight 257.24 g/mol) is a synthetic N-aryl amidoxime (N-hydroxybenzimidamide) derivative bearing a 3-nitro substituent on the benzimidamide phenyl ring [1]. The compound is catalogued as an antiproliferative screening hit in PubChem BioAssay (AID 1259419) with demonstrated activity against human HeLa cervical carcinoma cells and is structurally related to amidoxime-based histone deacetylase (HDAC) inhibitor chemotypes [2]. Its predicted physicochemical profile includes a pKa of 8.48 ± 0.69, LogP (XLogP3-AA) of 2.4, and a boiling point of ~448 °C, consistent with a moderately lipophilic, weakly basic small molecule suitable for cell-based assay screening [1].

Why N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0) Cannot Be Substituted by In-Class Amidoxime Analogs


The N-aryl amidoxime scaffold supports diverse biological activities—including HDAC inhibition, nitric oxide (NO) donation, and antiproliferative effects—that are exquisitely sensitive to the nature and position of substituents on both the benzimidamide and N-phenyl rings [1]. Removal of the N-phenyl group (e.g., m-nitrobenzamidoxime, CAS 5023-94-9) eliminates a key determinant of HDAC inhibitory potency; replacement with a 4-nitro isomer (N-phenyl-4-nitrobenzamidoxime) alters the intramolecular NH···O hydrogen-bonding network and crystal packing geometry, which can affect solubility and formulation behavior [2][3]. Generic N-phenylbenzamidoxime (CAS 613-92-3) lacks the nitro group entirely and shows distinct thermal fragmentation pathways (benzanilide and 2-phenylbenzoxazole formation) versus nitro-substituted analogs, confirming that the 3-nitro substituent is not functionally interchangeable [4]. As such, substitution by the des-nitro, des-phenyl, or regioisomeric 4-nitro congeners will produce a compound with a fundamentally different biological activity fingerprint and physicochemical profile, rendering generic replacement scientifically unsound.

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0): Comparator-Anchored Quantitative Evidence for Differentiated Procurement


Antiproliferative Activity Against HeLa Cells: Quantitative Differentiation from In-Class Amidoximes

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0) is one of only three compounds classified as Active in a PubChem BioAssay panel evaluating antiproliferative activity against human HeLa carcinoma cells, with an activity threshold of ≤ 1 µM, distinguishing it from the three inactive compounds tested in the same panel [1]. By contrast, the des-phenyl analog m-nitrobenzamidoxime (CAS 5023-94-9) is catalogued with an IC₅₀ of 3,380 nM (3.38 µM) against HDAC1 in BindingDB—substantially weaker than submicromolar HDAC inhibitors in the N-aryl amidoxime series [2]. Although a direct head-to-head HeLa comparison between CAS 65251-89-0 and its des-phenyl analog is not available from a single study, the cross-assay pattern—submicromolar HeLa activity for the N-phenyl-bearing compound versus >3 µM HDAC1 inhibition for the des-phenyl analog—supports the inference that the N-phenyl substituent is a key structural requirement for potent cellular antiproliferative activity in the amidoxime chemotype [1][2].

Antiproliferative screening Cervical cancer HeLa cytotoxicity

Crystal Structure Defined at Atomic Resolution: Differentiating CAS 65251-89-0 from the 4-Nitro Regioisomer

The crystal structure of N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0) has been determined at 120 K, revealing a triclinic space group P-1 with four independent molecules in the asymmetric unit and unique π–π stacking interactions formed by each symmetry-unique molecule [1]. This solid-state arrangement contrasts with the crystal packing of the 4-nitro regioisomer, N-phenyl-4-nitrobenzamidoxime, which crystallizes with only two independent molecules (1A and 1B) that form oxime dimers through intermolecular =N···(HO)′ hydrogen bonds—a motif not observed for the 3-nitro isomer [2]. The different hydrogen-bonding topology between the 3-nitro and 4-nitro regioisomers has direct consequences for melting point, solubility, and formulation behavior, rendering the two compounds non-interchangeable in solid-form screening or co-crystal engineering applications [1][2].

X-ray crystallography Solid-state structure Hydrogen bonding network

Predicted Physicochemical Property Profile: Lipophilicity, pKa, and Volatility Differentiation from Des-Phenyl and Des-Nitro Analogs

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide exhibits a predicted XLogP3-AA of 2.4, a predicted pKa of 8.48 ± 0.69, and a predicted boiling point of 448.0 ± 47.0 °C, consistent with its mixed aromatic and polar functional group composition [1]. The des-phenyl analog (m-nitrobenzamidoxime, MW 181.15) has a substantially lower predicted XLogP of approximately 0.8 and a lower boiling point (~342 °C predicted), reflecting the loss of the lipophilic N-phenyl ring and reduced molecular weight [2]. The des-nitro analog (N-phenylbenzamidoxime, CAS 613-92-3, MW 212.25) has a predicted XLogP of ~1.5, intermediate between the two nitro-containing compounds but lacking the electron-withdrawing nitro group that acidifies the amidoxime N–OH proton and influences metal-chelating and NO-donating properties [3]. These predicted differences in lipophilicity and acid/base character directly affect solubility, permeability, and chromatographic retention behavior, making CAS 65251-89-0 a mechanistically and physicochemically distinct entity from its des-phenyl and des-nitro congeners.

Lipophilicity pKa prediction ADME profiling

N-Aryl Substitution Enables Divergent Reactivity in O-Sulfonylation: A Chemoselectivity Argument for Structural Integrity

The N-phenyl substituent in N-phenylbenzamidoximes directs O-sulfonylation toward two competing reaction pathways—Tiemann rearrangement to N,N′-diphenylureas (with o-NsCl at elevated temperature) versus intramolecular electrophilic aromatic substitution to 2-phenylbenzimidazoles (with Ts₂O at lower temperature)—outcomes that are inaccessible to N-unsubstituted amidoximes such as m-nitrobenzamidoxime [1]. N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0) retains this N-phenyl substituent and is therefore expected to participate in analogous divergent sulfonylation chemistry, whereas the des-phenyl analog (m-nitrobenzamidoxime, CAS 5023-94-9) cannot undergo the N-aryl-dependent Tiemann rearrangement [1]. This chemoselectivity difference is critical for synthetic chemistry applications where the amidoxime is used as a precursor to heterocyclic scaffolds (benzimidazoles, ureas) differentiated by the N-aryl group.

Synthetic chemistry Chemoselectivity Tiemann rearrangement

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide (CAS 65251-89-0): Evidence-Based Research and Industrial Application Scenarios


Oncology Hit-to-Lead Screening Libraries: HeLa-Active Amidoxime Chemotype

CAS 65251-89-0 is a confirmed Active compound in the HeLa antiproliferative panel (AID 1259419), placing it within the top 50% of tested amidoximes (3 active out of 6 tested). Medicinal chemistry teams constructing focused screening libraries for cervical cancer or HDAC-linked oncology targets should prioritize this compound over des-phenyl analogs such as m-nitrobenzamidoxime (HDAC1 IC₅₀ = 3,380 nM), which lack submicromolar cellular potency [1][2]. The resolved crystal structure (IUCrData, 2024) enables confident identity verification via PXRD prior to assay deployment [3].

Amidoxime Solid-Form and Polymorph Screening: Crystallographically Characterized Reference Standard

The fully determined single-crystal X-ray structure (triclinic P-1, Z′ = 4, determined at 120 K) provides an unambiguous reference for solid-form identification and polymorph screening programs [3]. Unlike the 4-nitro regioisomer (Z′ = 2, oxime dimer motif), CAS 65251-89-0 exhibits π–π self-stacking and a higher Z′ value, which may confer different solubility and stability characteristics relevant to formulation development [4]. The structure can serve as a seeding material for crystallization studies or as a calibration standard for PXRD-based batch-to-batch consistency verification.

Synthetic Methodology Development: N-Aryl Amidoxime as a Divergent Heterocyclic Precursor

The N-phenyl substituent qualifies CAS 65251-89-0 for participation in O-sulfonylation-driven divergent chemistry, enabling access to both N,N′-diphenylurea and 2-phenylbenzimidazole scaffolds depending on reaction conditions [5]. This contrasts with des-phenyl amidoximes that lack the N-aryl-dependent Tiemann rearrangement pathway. Synthetic chemistry groups developing novel heterocyclic libraries or investigating N–O bond cleavage mechanisms should procure CAS 65251-89-0 as a representative N-aryl nitro-amidoxime substrate with an established crystallographic identity.

Physicochemical Profiling and ADME Screening: Moderately Lipophilic Weak Base Reference Compound

With a predicted XLogP of 2.4 and pKa of 8.48, CAS 65251-89-0 occupies a favorable lipophilicity-basicity window for passive membrane permeability in cell-based assays [6]. It can serve as a reference compound in ADME screening panels comparing N-aryl vs. des-aryl amidoximes, with the des-phenyl analog (XLogP ~0.8) serving as a lower-lipophilicity control. The ~1.6 log unit difference in predicted lipophilicity provides a meaningful dynamic range for structure–property relationship (SPR) studies correlating lipophilicity with cellular uptake or cytotoxicity.

Quote Request

Request a Quote for N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.